4-Amino-3-ethoxybenzenesulfonic acid
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Overview
Description
4-Amino-3-ethoxybenzenesulfonic acid is an organic compound with the molecular formula C8H11NO4S It is a derivative of benzenesulfonic acid, characterized by the presence of an amino group at the fourth position and an ethoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethoxybenzenesulfonic acid typically involves the sulfonation of 4-amino-3-ethoxybenzene. The process begins with the nitration of 3-ethoxyaniline, followed by reduction to form the corresponding amine. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and ethoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Iron powder in acidic medium or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzenesulfonic acids.
Scientific Research Applications
4-Amino-3-ethoxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It serves as a building block for more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific sulfonic acid functionalities.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and ethoxy groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The sulfonic acid group enhances its solubility and reactivity in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
4-Amino-3-hydroxybenzenesulfonic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-Amino-3-methoxybenzenesulfonic acid: Contains a methoxy group instead of an ethoxy group.
4-Amino-3-chlorobenzenesulfonic acid: Features a chlorine atom instead of an ethoxy group.
Uniqueness: 4-Amino-3-ethoxybenzenesulfonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its hydroxyl and methoxy analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-amino-3-ethoxybenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2,9H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUQSQTQVRFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868371 |
Source
|
Record name | 4-Amino-3-ethoxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-77-8 |
Source
|
Record name | NSC42163 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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